molecular formula C22H27BrO2 B339007 4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE

4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE

Cat. No.: B339007
M. Wt: 403.4 g/mol
InChI Key: OGQSTVIWQAJSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with the molecular formula C22H27BrO2. It is known for its unique chemical structure, which includes a bromobenzyl group and a ditert-butylbenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-bromobenzyl alcohol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl benzoate: Similar structure but lacks the ditert-butyl groups.

    3,5-Ditert-butylbenzoic acid: Contains the ditert-butyl groups but lacks the bromobenzyl moiety.

    Benzyl 3,5-ditert-butylbenzoate: Similar ester structure but lacks the bromine atom.

Uniqueness

4-BROMOBENZYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the presence of both the bromobenzyl and ditert-butylbenzoate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C22H27BrO2

Molecular Weight

403.4 g/mol

IUPAC Name

(4-bromophenyl)methyl 3,5-ditert-butylbenzoate

InChI

InChI=1S/C22H27BrO2/c1-21(2,3)17-11-16(12-18(13-17)22(4,5)6)20(24)25-14-15-7-9-19(23)10-8-15/h7-13H,14H2,1-6H3

InChI Key

OGQSTVIWQAJSSF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Br)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=C(C=C2)Br)C(C)(C)C

Origin of Product

United States

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